(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID is a chemical compound characterized by the presence of a chlorinated phenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID typically involves the reaction of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring.
Chitosan functionalized with essential oils: Used in food packaging for its antimicrobial properties.
Uniqueness
(2E)-3-[5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENOIC ACID is unique due to the presence of both a chlorinated phenyl group and a tetrazole ring, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C10H7ClN4O2 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClN4O2/c11-8-2-3-9(15-6-12-13-14-15)7(5-8)1-4-10(16)17/h1-6H,(H,16,17)/b4-1+ |
InChI Key |
GSAATTZBRNUOQM-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)N2C=NN=N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)N2C=NN=N2 |
Origin of Product |
United States |
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